molecular formula C5H9NO2 B111329 1-Acetyl-3-hydroxyazetidine CAS No. 118972-96-6

1-Acetyl-3-hydroxyazetidine

Cat. No.: B111329
CAS No.: 118972-96-6
M. Wt: 115.13 g/mol
InChI Key: CSJAIVZAJZXEAW-UHFFFAOYSA-N
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Description

1-Acetyl-3-hydroxyazetidine is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is a four-membered heterocyclic compound containing both a hydroxyl group and an acetyl group.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-hydroxyazetidine undergoes various chemical reactions due to the presence of the hydroxyl and acetyl groups and the inherent ring strain of the azetidine ring. The hydroxyl group can participate in reactions such as esterification, etherification, and oxidation. The acetyl group can be hydrolyzed to reveal the free amine, which can then undergo acylation, alkylation, and reductive amination. The strained four-membered ring can also undergo ring-opening reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Typically involves reagents like acetic anhydride or acid chlorides in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl group.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)6-2-5(8)3-6/h5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJAIVZAJZXEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453699
Record name 1-ACETYL-3-HYDROXYAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118972-96-6
Record name 1-(3-Hydroxy-1-azetidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118972-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ACETYL-3-HYDROXYAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxyazetidin-1-yl)ethan-1-one
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